2,3-Dihydro-1H-phenalene

Melatonin receptor pharmacology Conformationally restricted ligand design Medicinal chemistry scaffold comparison

2,3-Dihydro-1H-phenalene (CAS 479-58-3), also referred to as perinaphthane or 2,3-dihydrophenalene, is a partially hydrogenated, three-ring, pericondensed polynuclear aromatic hydrocarbon (PAH) with the molecular formula C13H12 and a molecular weight of 168.23 g/mol. It possesses a density of 1.102 g/cm³, a boiling point of 316.7 °C at 760 mmHg, and a flash point of 151 °C.

Molecular Formula C13H12
Molecular Weight 168.23 g/mol
CAS No. 479-58-3
Cat. No. B12643856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-phenalene
CAS479-58-3
Molecular FormulaC13H12
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC3=C2C(=CC=C3)C1
InChIInChI=1S/C13H12/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-2,4-6,8H,3,7,9H2
InChIKeyGKNLVRYWFYXZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-phenalene (CAS 479-58-3): Procurement-Grade Profile, Physicochemical Properties, and Scientific Context


2,3-Dihydro-1H-phenalene (CAS 479-58-3), also referred to as perinaphthane or 2,3-dihydrophenalene, is a partially hydrogenated, three-ring, pericondensed polynuclear aromatic hydrocarbon (PAH) with the molecular formula C13H12 and a molecular weight of 168.23 g/mol [1]. It possesses a density of 1.102 g/cm³, a boiling point of 316.7 °C at 760 mmHg, and a flash point of 151 °C . The compound is a major constituent of the neutral PAH fraction in catalytic two-stage coal liquefaction process streams and has been identified in high relative abundance in direct coal liquefaction oils [1][2]. Additionally, its rigid tricyclic framework serves as a privileged scaffold in medicinal chemistry, particularly for designing conformationally restricted ligands targeting melatonin and dopamine receptors [3].

Why 2,3-Dihydro-1H-phenalene Cannot Be Replaced by Generic Tricyclic Hydrocarbon Analogs in Research and Industrial Applications


Although 2,3-dihydro-1H-phenalene shares a C13H12 formula with other tricyclic hydrocarbons, its unique pericondensed architecture — a naphthalene core fused to a partially saturated cyclohexene ring — imparts conformational rigidity and electronic properties that are absent in linear or angularly fused analogs such as tetrahydroanthracene, tetrahydrophenanthrene, and fully unsaturated phenalene [1]. In melatonin receptor ligand design, the dihydrophenalene framework demonstrated unequivocal superiority over tetrahydroanthracene and tetrahydrophenanthrene scaffolds, which yielded compounds with markedly lower receptor affinity [1]. In coal liquefaction analytics, 2,3-dihydro-1H-phenalene is uniquely enriched in hydrogenated process streams, making it a specific marker that cannot be substituted by pyrene, perhydropyrene, or other abundant PAHs [2][3]. These application-specific performance gaps preclude generic interchange.

Quantitative Differentiation of 2,3-Dihydro-1H-phenalene Against Closest Analogs and Alternatives


Melatonin Receptor Binding Affinity: Dihydrophenalene Framework vs. Tetrahydroanthracene and Tetrahydrophenanthrene Scaffolds

In a direct comparative study, the 2-amido-2,3-dihydro-1H-phenalene framework (compound 3a) exhibited a Ki of 28.7 nM for melatonin receptors in chicken brain membranes, whereas the corresponding tetrahydroanthracene-based (compound 1) and tetrahydrophenanthrene-based (compound 2) analogs showed markedly weaker affinity; the authors explicitly concluded the dihydrophenalene framework was superior [1]. Introduction of a second methoxy group (compound 3c) improved affinity to Ki = 0.7 nM, and the propionamido analog (3e) achieved Ki = 6.0 nM with full agonist activity comparable to melatonin at 5 × Ki [1].

Melatonin receptor pharmacology Conformationally restricted ligand design Medicinal chemistry scaffold comparison

Specificity as a Coal Liquefaction Process Marker vs. Co-occurring PAHs

2,3-Dihydro-1H-phenalene was identified as a major component in the neutral PAH fractions of catalytic two-stage coal liquefaction process materials from the Wilsonville facility, confirmed by GC-MS against a synthesized reference standard [1]. In a 2024 characterization of products from the Shenhua direct coal liquefaction plant, 2,3-dihydro-1H-phenalene was found in high relative abundance in liquefaction oils and was proposed as a specific marker for coal liquefaction produced through hydrogenation processes, differentiating it from the most abundant compounds pyrene and perhydropyrene which lack similar marker specificity [2].

Coal liquefaction analytics Process marker identification PAH fingerprinting

Chromatographic Retention Discrimination on Graphitized Carbon Black: Dihydrophenalene vs. Phenalene and Perhydrophenalene

On graphitized thermal carbon black (GTCB) capillary columns, phenalene, dihydrophenalene, and two isomers of perhydrophenalene were completely separated and their Henry's adsorption constants determined at multiple temperatures [1]. The study demonstrated that increasing hydrogenation degree systematically reduces retention: dihydrophenalene elutes with intermediate retention between the fully unsaturated phenalene and the fully saturated perhydrophenalene isomers [1]. This quantitative retention ordering is specific to the phenalene series and cannot be predicted from non-pericondensed tricyclic PAHs.

Gas chromatography PAH isomer separation Graphitized thermal carbon black

Dopamine and Serotonin Receptor Polypharmacology of Dihydrophenalene Derivatives vs. Aminotetralin Comparators

The 4-hydroxydipropylaminodihydrophenalene derivative U-67413B bound with high affinity to both 5-HT1A and D2-dopamine receptor sites and exhibited superior anxiolytic efficacy compared to the standard 5-HT1A agonists buspirone, gepirone, and ipsapirone in behavioral tests [1]. In contrast to the well-studied 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) scaffold, the dihydrophenalene-based U-67413B demonstrated a distinct polypharmacological profile, mildly depressing noradrenaline neuron firing rather than stimulating it [1].

Dopamine receptor Serotonin 5-HT1A Anxiolytic pharmacology

High-Impact Application Scenarios for 2,3-Dihydro-1H-phenalene Based on Verified Differentiation Evidence


Conformationally Restricted Melatonin Receptor Ligand Design

Medicinal chemistry teams developing melatonin receptor agonists or antagonists should prioritize the 2,3-dihydro-1H-phenalene scaffold over tetrahydroanthracene or tetrahydrophenanthrene alternatives. The dihydrophenalene framework delivers nanomolar to sub-nanomolar binding affinity (Ki = 28.7 nM for the unsubstituted 2-amido derivative, down to 0.7 nM with a second methoxy group) and full agonist efficacy at 5 × Ki, as demonstrated in chicken brain membrane binding assays and Xenopus laevis melanophore aggregation tests [1]. This scaffold provides a validated starting point for structure–activity relationship (SAR) campaigns targeting MT1 and MT2 receptor subtypes.

Coal Liquefaction Process Monitoring and Source Apportionment

Analytical laboratories engaged in characterizing direct coal liquefaction (DCL) products should incorporate 2,3-dihydro-1H-phenalene as a hydrogenation-process-specific marker. The compound was identified as a major component in the neutral PAH fraction of two-stage coal liquefaction materials from the Wilsonville facility [2] and confirmed in high relative abundance in Shenhua DCL plant products, where it was explicitly proposed as a marker for liquefaction via hydrogenation [3]. Its presence distinguishes hydrogenated coal liquids from petroleum-derived products and pyrolysis tars, where pyrene and perhydropyrene predominate without providing the same source specificity.

GC Method Development for Tricyclic PAH Isomer Separation on Graphitized Carbon

Chromatographers developing methods for separating complex tricyclic PAH mixtures on graphitized thermal carbon black (GTCB) columns can use 2,3-dihydro-1H-phenalene as a reference standard occupying a known intermediate retention position between fully unsaturated phenalene and fully saturated perhydrophenalene isomers [4]. This documented retention behavior, governed by hydrogenation degree and molecular planarity, differs fundamentally from the retention patterns of non-pericondensed tricyclic hydrocarbons such as perhydroanthracene or perhydrofluorene isomers, enabling method calibration and peak identification in environmental or industrial PAH profiling.

CNS Drug Discovery Targeting Dual 5-HT1A/Dopamine D2 Polypharmacology

Neuroscience drug discovery programs pursuing mixed 5-HT1A/D2 receptor activity for anxiolytic or antipsychotic indications should evaluate 4-substituted dihydrophenalene derivatives. The compound U-67413B demonstrated high dual-affinity binding at 5-HT1A and D2 receptors, superior anxiolytic efficacy relative to buspirone, gepirone, and ipsapirone, and a distinct locus coeruleus noradrenaline neuron firing profile (depression instead of stimulation) compared to aminotetralin-based 5-HT1A agonists [5]. This differentiated pharmacology suggests the dihydrophenalene core may avoid the DA antagonist-mediated NA activation seen with first-generation 5-HT1A agents.

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